molecular formula C5H12S B3054696 3-Pentanethiol CAS No. 616-31-9

3-Pentanethiol

Cat. No.: B3054696
CAS No.: 616-31-9
M. Wt: 104.22 g/mol
InChI Key: WICKAMSPKJXSGN-UHFFFAOYSA-N
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Description

3-Pentanethiol, also known as 3-Mercaptopentane, is a chemical compound with the molecular formula C5H12S . It has an average mass of 104.214 Da and a monoisotopic mass of 104.065971 Da . It is also known by its CAS Registry Number: 616-31-9 .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The 3D structure of the compound can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 104.214 . The boiling temperature of this compound is 387.05 K . The enthalpy of vaporization is 38.3 kJ/mol at a temperature of 303 K .

Scientific Research Applications

Oil Recovery Enhancement

3-Pentanethiol, as a component of 3-pentanone, shows promise in enhancing oil recovery from fractured porous media. Research by Argüelles-Vivas et al. (2020) demonstrated that a 1.1 wt% 3-pentanone solution in reservoir brine (3pRB) and pure 3-pentanone (3p) effectively changed rock wettability to water-wet, enhancing oil recovery, especially in the presence of an initial aqueous phase in the matrix (Argüelles-Vivas et al., 2020). This research opens avenues for the application of this compound in the petroleum industry.

Plant Immunity Elicitation

In the agricultural sector, this compound has been found to play a role in plant defense mechanisms. Song et al. (2015) reported that gaseous 3-pentanol, a derivative of this compound, could prime plant immunity against bacterial pathogens like Pseudomonas syringae in Arabidopsis. This priming involved salicylic acid (SA) and jasmonic acid (JA) signaling pathways, indicating the potential of this compound derivatives in enhancing plant resistance to pathogens (Song et al., 2015).

Medicinal Chemistry Applications

This compound, through its derivatives and related compounds, finds applications in medicinal chemistry. Bauer et al. (2021) discussed the use of small aliphatic rings, including those similar in structure to this compound, in medicinal chemistry for their physicochemical properties and as functional group bioisosteres. This research suggests potential medical applications of compounds structurally related to this compound in drug discovery (Bauer et al., 2021).

Safety and Hazards

While specific safety and hazard data for 3-Pentanethiol was not found, it’s important to handle all chemicals with care. Always refer to the safety data sheet provided by the manufacturer before handling the chemical .

Properties

IUPAC Name

pentane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICKAMSPKJXSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210598
Record name Pentane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid; Fruity roasted savoury aroma
Record name 3-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very Slightly soluble in water, Soluble (in ethanol)
Record name 3-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.825-0.830 (20°)
Record name 3-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2060/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

616-31-9
Record name 3-Pentanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentane-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PENTANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Q9692OIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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